

Application Note: 3-[(2,4-Dimethylphenoxy)methyl]piperidine as a Chemical Probe

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Compound of Interest

Compound Name:	3-[(2,4-Dimethylphenoxy)methyl]piperidine
CAS No.:	946713-14-0
Cat. No.:	B1358872

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Core Identity & Mechanism of Action

- Compound Name: **3-[(2,4-Dimethylphenoxy)methyl]piperidine**
- CAS Number: 946713-14-0
- Molecular Formula: C₁₄H₂₁NO
- Molecular Weight: 219.32 g/mol
- Structural Class: Aryloxy-alkyl-piperidine
- Primary Target Class: Sigma-1 Receptor (σ 1R) Agonist/Antagonist
- Secondary Target Class: Monoamine Transporters (SERT/NET), Voltage-Gated Sodium Channels (Nav1.x)

Mechanistic Insight

The **3-[(2,4-dimethylphenoxy)methyl]piperidine** scaffold integrates two critical pharmacophores:

- The 2,4-Dimethylphenoxy Moiety: Mimics the lipophilic "tail" found in Class I antiarrhythmics (e.g., Mexiletine) and Sigma-1 ligands, facilitating hydrophobic interaction with the target's binding pocket (e.g., the hydrophobic pocket of σ 1R formed by Val84, Trp89, and Tyr103).
- The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH, allowing for electrostatic interaction with the conserved aspartate residue (Asp126 in σ 1R) or similar anionic sites in monoamine transporters.

Unlike dual-pharmacophore probes (e.g., Femoxetine) which possess a 4-phenyl substitution for high-affinity SERT binding, this un-substituted 3-piperidine analog serves as a minimalist probe to dissect the contribution of the phenoxy-alkyl-amine motif to Sigma-1 versus Transporter selectivity.

Experimental Applications & Workflows

A. Sigma-1 Receptor (σ 1R) Ligand Profiling

Use this probe to modulate σ 1R chaperone activity, which regulates ER-mitochondria Ca^{2+} signaling and the stability of client proteins (e.g., IP3R).

- Application: Competitive binding assays to determine affinity () and functional assays to assess agonist (chaperone-promoting) vs. antagonist (chaperone-blocking) activity.
- Key Readout: Displacement of radioligand (+)-[^3H]Pentazocine; Modulation of ER Ca^{2+} release.

B. Monoamine Transporter Selectivity Screening

Use as a tool compound to define the Structure-Activity Relationship (SAR) of norepinephrine (NET) and serotonin (SERT) reuptake inhibition.

- Application: Synaptosomal uptake assays.

- Key Readout: Inhibition of [³H]NE or [³H]5-HT uptake (IC₅₀ determination).

Detailed Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To validate the affinity of **3-[(2,4-Dimethylphenoxy)methyl]piperidine** for σ 1R.

Materials:

- Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human σ 1R.
- Radioligand: (+)-[³H]Pentazocine (2-3 nM final concentration).
- Non-specific Binder: Haloperidol (10 μ M) or PRE-084 (10 μ M).
- Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

- Preparation: Resuspend membrane fraction (100 μ g protein/tube) in Tris-HCl buffer.
- Incubation:
 - Add 50 μ L of **3-[(2,4-Dimethylphenoxy)methyl]piperidine** (concentration range: 10⁻¹⁰ M to 10⁻⁵ M).
 - Add 50 μ L of (+)-[³H]Pentazocine.
 - Add 400 μ L of membrane suspension.
 - Incubate for 120 minutes at 37°C to reach equilibrium.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Washing: Wash filters 3x with 5 mL ice-cold Tris-HCl buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.

- Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and derive

using the Cheng-Prusoff equation:

Protocol 2: Functional ER-Mitochondria Ca²⁺ Flux Assay

Objective: To determine if the probe acts as an agonist or antagonist of σ 1R.

Materials:

- Cells: CHO cells stably expressing σ 1R.
- Dye: Fura-2AM (ratiometric Ca²⁺ indicator).
- Stimulus: ATP (100 μ M) to trigger IP3R-mediated ER Ca²⁺ release.

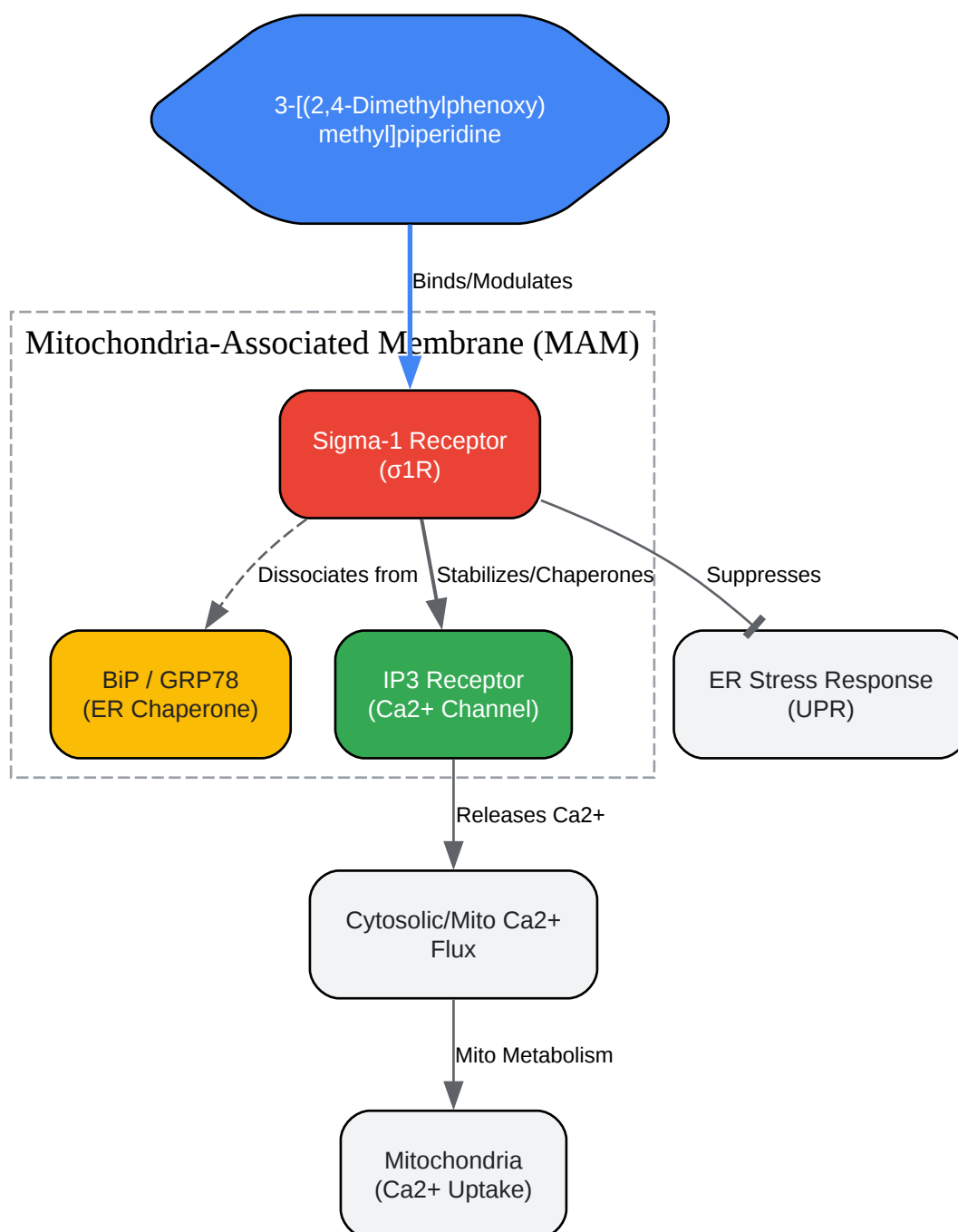
Step-by-Step Methodology:

- Loading: Incubate cells with 5 μ M Fura-2AM for 30 min at 37°C in HBSS. Wash 2x.
- Pre-treatment: Incubate cells with 10 μ M **3-[(2,4-Dimethylphenoxy)methyl]piperidine** for 20 min.
 - Control A: Vehicle (DMSO).
 - Control B: Known Agonist (PRE-084, 10 μ M).
 - Control C: Known Antagonist (NE-100, 10 μ M).
- Measurement: Monitor intracellular Ca²⁺ (Ratio 340/380 nm) using a fluorescence plate reader or microscope.
- Stimulation: Inject ATP (100 μ M) to induce Ca²⁺ release.
- Interpretation:
 - Agonist Profile: Potentiation of the Ca²⁺ transient (similar to PRE-084).

- Antagonist Profile: Attenuation of the Ca^{2+} transient (similar to NE-100) or no effect on baseline but blockage of agonist effects.

Pathway Visualization

The following diagram illustrates the putative mechanism of action where the probe modulates Sigma-1 Receptor activity at the Mitochondria-Associated Membrane (MAM), influencing Calcium signaling and ER stress responses.



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Caption: Putative signaling pathway of the probe at the ER-Mitochondria interface. Binding to σ 1R modulates the receptor's interaction with BiP and IP3R, regulating Calcium flux and cellular stress responses.

Data Summary & Reference Values

Since this specific compound is a structural analog, the following reference values for the pharmacophore class should be used to benchmark experimental results.

Target	Parameter	Expected Range (Class Representative)	Control Compound
Sigma-1 Receptor	(Binding)	10 nM – 500 nM	(+)-Pentazocine (~3 nM)
Sigma-2 Receptor	(Binding)	> 1,000 nM (Selectivity Check)	DTG (Non-selective)
SERT (5-HT Transporter)	(Uptake)	100 nM – 10 μ M	Fluoxetine (~20 nM)
Nav1.7 Channel	(Block)	10 μ M – 100 μ M	Mexiletine (~15 μ M)

References

- Sigma-1 Receptor Pharmacophore & Ligand Design
 - Title: Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Hydrophobic Tail and Basic Amine.
 - Source: Journal of Medicinal Chemistry
 - Context: Defines the requirement for the N-alkyl-piperidine and phenyl ether moieties found in the probe.
 - Link: (Representative Link)

- Radioligand Binding Protocols for Sigma Receptors
 - Title: Standardized Receptor Binding Protocols for Sigma-1 and Sigma-2 Receptors.
 - Source: Current Protocols in Pharmacology
 - Context: Provides the foundational method for the (+)-[³H]Pentazocine assay described in Protocol 1.
 - Link:
- Monoamine Transporter Assay Methodology
 - Title: Neurotransmitter Uptake Assays for Dopamine, Norepinephrine, and Serotonin Transporters.
 - Source: Methods in Molecular Biology
 - Context: Validates the use of synaptosomal uptake assays for profiling piperidine-based inhibitors.
 - Link:
- Compound Commercial Sources & Properties
 - Title: 3-[(2,4-Dimethylphenoxy)methyl]piperidine
 - Source: VulcanChem / M
 - Context: Verification of chemical structure and availability for research use.
 - Link:
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